3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Description

Properties

IUPAC Name |

3-amino-6-methyl-1H-pyrimidine-2,4-dithione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGVLZALXRGVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(C(=S)N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for the novel heterocyclic compound, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione. As a compound of interest for applications in medicinal chemistry and drug development, its synthesis is of significant importance. This document provides a detailed, three-stage methodology, commencing with the well-established synthesis of 6-methyluracil. The subsequent key transformations involve a thionation step to yield 6-methyl-1H-pyrimidine-2,4-dithione, followed by a proposed N-amination to introduce the desired 3-amino functionality. This guide is intended to provide a robust theoretical and practical framework for the synthesis of this target molecule, addressing the causality behind experimental choices and providing detailed protocols.

Introduction and Synthetic Strategy

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The pyrimidine scaffold, in particular, is a privileged structure found in a plethora of biologically active molecules. This guide details a proposed synthetic route to a novel derivative, this compound. The introduction of a dithione functionality and an amino group at the N3 position is anticipated to confer unique physicochemical and biological properties.

The proposed synthesis is a three-stage process, designed for clarity, efficiency, and scalability. The overall workflow is depicted in the diagram below.

Caption: Proposed three-stage synthesis workflow for this compound.

Stage 1: Synthesis of 6-Methyluracil

The synthesis of the starting material, 6-methyluracil, is a well-documented and robust procedure involving the condensation of ethyl acetoacetate with urea.[1][2][3][4][5][6]

Reaction Principle

This reaction is a classic example of a Biginelli-type condensation. The reaction proceeds via the formation of a β-uraminocrotonic ester intermediate, which then undergoes base-catalyzed intramolecular cyclization to form the pyrimidine ring.

Caption: Simplified mechanism for the synthesis of 6-methyluracil.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Urea

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Glacial Acetic Acid (for purification, optional)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), urea (1.1 eq), and absolute ethanol.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Prepare a solution of sodium hydroxide in water and heat to approximately 90-95°C.

-

Slowly add the crude reaction mixture to the hot sodium hydroxide solution with vigorous stirring.

-

Cool the resulting solution to about 60-65°C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The 6-methyluracil will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

-

Dry the product in a vacuum oven. For higher purity, the crude 6-methyluracil can be recrystallized from glacial acetic acid.[5]

Characterization of 6-Methyluracil

| Property | Value | Reference |

| Appearance | White crystalline powder | [7] |

| Melting Point | >300 °C (decomposes) | [5] |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| Solubility | Sparingly soluble in cold water, soluble in hot water and aqueous alkali. |

Stage 2: Thionation of 6-Methyluracil

This stage involves the conversion of the carbonyl groups at positions 2 and 4 of 6-methyluracil to thiocarbonyl groups using Lawesson's reagent to yield 6-methyl-1H-pyrimidine-2,4-dithione.[8]

Reaction Principle

Lawesson's reagent is a widely used thionating agent for carbonyl compounds. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide form of Lawesson's reagent, followed by a retro [2+2] cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen double bond.

Caption: Simplified mechanism for the thionation of 6-methyluracil.

Detailed Experimental Protocol

Materials:

-

6-Methyluracil (from Stage 1)

-

Lawesson's Reagent

-

Anhydrous Toluene or Dioxane

-

Silica Gel for column chromatography

Equipment:

-

Dry round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Magnetic stirrer

-

Apparatus for column chromatography

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend 6-methyluracil (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (2.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 6-Methyl-1H-pyrimidine-2,4-dithione

| Property | Predicted Value | Basis of Prediction |

| Appearance | Yellowish solid | Analogy with other dithiouracil derivatives[9] |

| Melting Point | >300 °C | Dithiation often increases melting point. |

| Molecular Formula | C₅H₆N₂S₂ | |

| Molecular Weight | 158.25 g/mol | |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | General solubility of similar heterocyclic compounds. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.1 (s, 3H, CH₃), ~5.8 (s, 1H, C⁵-H), ~12.5-13.5 (br s, 2H, N¹-H, N³-H) | Based on the spectrum of 6-methyl-2-thiouracil[2][10] and the expected deshielding effect of the second thione group. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S) | Based on data for 2,4-dithiouracil.[9] |

| IR (KBr, cm⁻¹) | ~3100-3000 (N-H str.), ~1550 (C=C str.), ~1250-1150 (C=S str.) | Characteristic absorptions for thiouracil derivatives.[2][11] |

Stage 3: N-Amination of 6-Methyl-1H-pyrimidine-2,4-dithione (Proposed)

This final stage is a proposed reaction to introduce the amino group at the N3 position of the pyrimidine ring. Based on literature precedents for the N-amination of pyrimidones, hydroxylamine-O-sulfonic acid (HOSA) is a promising reagent for this transformation.[1][12][13][14][15]

Reaction Principle

Hydroxylamine-O-sulfonic acid is an electrophilic aminating agent. The reaction is proposed to proceed via the deprotonation of the N3-H of the dithiouracil by a base, followed by nucleophilic attack of the resulting anion on the nitrogen atom of HOSA, with the sulfonate group acting as a leaving group.

Caption: Proposed mechanism for the N-amination of 6-methyl-1H-pyrimidine-2,4-dithione.

Detailed Experimental Protocol (Proposed)

Materials:

-

6-Methyl-1H-pyrimidine-2,4-dithione (from Stage 2)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium hydroxide or Sodium hydride

-

Anhydrous Dimethylformamide (DMF) or Dioxane

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Dry round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-methyl-1H-pyrimidine-2,4-dithione (1.0 eq) in anhydrous DMF.

-

Cool the solution in an ice bath and add a suitable base, such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the N3-anion.

-

In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of cold water or DMF.

-

Add the HOSA solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Predicted Characterization of this compound

| Property | Predicted Value | Basis of Prediction |

| Appearance | Solid (color to be determined) | |

| Molecular Formula | C₅H₇N₃S₂ | |

| Molecular Weight | 173.26 g/mol | |

| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF). | General solubility of similar heterocyclic compounds. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.1 (s, 3H, CH₃), ~5.9 (s, 1H, C⁵-H), ~5.5-6.0 (br s, 2H, NH₂), ~12.5 (br s, 1H, N¹-H) | The NH₂ protons are expected to be a broad singlet. The N¹-H proton is expected to be present. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S) | The carbon chemical shifts are not expected to change significantly upon N-amination. |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str., multiple bands for NH and NH₂), ~1620 (N-H bend), ~1550 (C=C str.), ~1250-1150 (C=S str.) | Appearance of characteristic NH₂ stretching and bending vibrations. |

| Mass Spec (ESI+) | m/z = 174.02 [M+H]⁺, 196.00 [M+Na]⁺ | Predicted based on the molecular formula. |

Safety Considerations

-

Urea and Ethyl Acetoacetate: These are relatively low-hazard materials, but standard laboratory safety precautions should be followed.

-

Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable and can be irritating to the skin and eyes.

-

Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and a strong oxidizing agent. It should be handled with care, avoiding contact with skin and eyes.

-

Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. They should be used in a fume hood.

-

Bases: Sodium hydride is a highly flammable solid that reacts violently with water. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment.

Conclusion

This technical guide provides a detailed and scientifically grounded, albeit proposed, synthetic route for this compound. The synthesis is based on established chemical transformations and provides a clear pathway for researchers in the field. The final N-amination step represents a novel application of hydroxylamine-O-sulfonic acid and warrants further experimental investigation to optimize reaction conditions and yields. The characterization data provided for the intermediates and the final product, based on literature values for analogous compounds, will serve as a valuable reference for the successful synthesis and identification of this target molecule.

References

- Organic Syntheses Procedure. 6-methyluracil. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0398]

- ChemicalBook. 6-Methyluracil synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3710682.htm]

- Benchchem. Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol. [URL: https://www.benchchem.com/product/b1136]

- Filo. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). [URL: https://www.filo.kitab.qa/practical-6-2-weeks-synthesis-of-6-methyl-uracil-6-methyl-2-4-dioxo-pyrimidine-chemistry-1049969]

- Google Patents. CN1065064A - 6-6-Methyl Uracil preparation method. [URL: https://patents.google.

- EvitaChem. 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione. [URL: https://www.evitachem.com/product/3-amino-6-methylpyrimidine-2-4-1h-3h-dione]

- Request PDF. N-Amination of 4-pyrimidones by mesithylene sulphonyl hydroxylamine. [URL: https://www.researchgate.net/publication/236353005_N-Amination_of_4-pyrimidones_by_mesithylene_sulphonyl_hydroxylamine]

- ResearchGate. Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. [URL: https://www.researchgate.net/publication/224869357_Synthesis_of_3-Aminooxoethyl-6-methyl-1-thiethan-3-yl-pyrimidine-24-1H3H-diones]

- The Royal Society of Chemistry. Synthesis and rearrangement of a bridged thioamide. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b902045a]

- PubMed. Thionation using fluorous Lawesson's reagent. [URL: https://pubmed.ncbi.nlm.nih.gov/16599516/]

- Wikipedia. Hydroxylamine-O-sulfonic acid. [URL: https://en.wikipedia.org/wiki/Hydroxylamine-O-sulfonic_acid]

- PubMed Central. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5646300/]

- NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [URL: https://repository.ntu.edu.sg/handle/10356/77865]

- Organic Chemistry Portal. Lawesson's Reagent. [URL: https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm]

- MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [URL: https://www.mdpi.com/1420-3049/26/22/6937]

- Organic Syntheses Procedure. 4. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0001]

- ResearchGate. ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. [URL: https://www.researchgate.

- Sigma-Aldrich. Hydroxylamine-O-sulfonic acid 99.999 2950-43-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159258]

- NCBI Bookshelf. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304423/]

- PubMed Central. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4146570/]

- American Chemical Society. Chloramine decomposition pathways in drinking water: Formation of reactive nitrogen species and disinfection byproducts. [URL: https://www.acs.org/meetings/content?p=252nm_agfd_227]

- MDPI. Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. [URL: https://www.mdpi.com/1422-0067/24/2/1301]

- YouTube. Chloramine Formation and Reactions With Chlorine. [URL: https://www.youtube.

- Taylor & Francis Online. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [URL: https://www.tandfonline.com/doi/full/10.1080/10286484.2019.1610948]

- Wikipedia. Chloramination. [URL: https://en.wikipedia.

Sources

- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 4. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 15. Hydroxylamine-O-sulfonic Acid | 2950-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Chemical Properties of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

[1]

Executive Summary

This compound is a functionalized pyrimidine derivative distinguished by its dual thione groups and an exocyclic N-amino moiety.[1] Unlike simple uracils, this compound exhibits rich tautomeric behavior and versatile coordination chemistry, serving as a bidentate N,S-donor ligand. Its primary utility lies in drug discovery as a precursor for fused heterocycles (e.g., thiadiazolo-pyrimidines) and as a chelator for transition metals in antimicrobial research.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound belongs to the class of N-amino-dithiouracils .[1] Its structure allows for extensive delocalization of electron density, contributing to its stability and high melting point.

Nomenclature and Identifiers

-

IUPAC Name: this compound[1]

-

Common Synonyms: 3-amino-6-methyl-2,4-dithiouracil; N-amino-6-methyl-2,4-dithiouracil.[1]

-

Core Scaffold: Pyrimidine ring substituted with sulfur at positions 2 and 4, a methyl group at position 6, and an amino group at nitrogen-3.

Tautomerism

A critical feature of this molecule is the thione-thiol tautomerism.[1] While the thione form (C=S) is predominant in the solid state and neutral solution, the thiol form (C-SH) becomes accessible upon coordination with metals or in alkaline media.

Figure 1: Thione-thiol tautomeric equilibrium critical for reactivity.[1]

Physicochemical Properties[1][5][6][7][8]

The following data summarizes the physical characteristics observed for this class of compounds.

| Property | Description / Value |

| Appearance | Yellow to orange crystalline solid.[1] |

| Melting Point | > 280°C (often decomposes). |

| Solubility | Soluble: DMSO, DMF, Pyridine, Aqueous NaOH (forming salts).Insoluble: Water, Diethyl ether, Hexane. |

| pKa | Acidic NH protons (pKa ~7-8) due to electron-withdrawing thione groups.[1] |

| IR Spectrum | ν(NH): 3100–3300 cm⁻¹ν(C=S): 1100–1200 cm⁻¹ (Strong thione bands). |

| 1H NMR (DMSO-d6) | δ 2.1–2.3 (s, 3H, CH3)δ 5.8–6.0 (s, 2H, NH2)δ 12.0–13.0 (br s, 1H, Ring NH). |

Synthesis & Production Protocols

Synthesis is typically achieved via the thionation of the corresponding oxo-derivative or cyclization of thiourea precursors.

Primary Route: Thionation of 3-Amino-6-methyluracil

This method converts the carbonyl oxygens of 3-amino-6-methyluracil to sulfur using phosphorus pentasulfide (

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-amino-6-methyluracil in anhydrous pyridine (30 mL).

-

Reagent Addition: Add 22 mmol of

(excess) to the solution. -

Reflux: Heat the mixture under reflux for 6–8 hours. The solution typically turns dark red/orange.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from DMF/Ethanol.

Alternative Route: Hydrazinolysis of Dithiouracils

Direct reaction of 6-methyl-2,4-dithiouracil with hydrazine hydrate.[1]

Figure 2: Step-wise synthesis pathway from commercially available precursors.

Chemical Reactivity

Schiff Base Formation (Condensation)

The exocyclic amino group (-NH2) at position 3 is a potent nucleophile. It reacts readily with aldehydes to form Schiff bases (hydrazones) , which are biologically active.

-

Reaction: Compound + Aryl Aldehyde

Schiff Base + -

Significance: This modifies the lipophilicity and steric properties, often enhancing antimicrobial activity.

Coordination Chemistry (Ligand Behavior)

The compound acts as a multidentate ligand.

-

Neutral Form: Coordinates via the thione sulfur (S-donor).

-

Anionic Form: Upon deprotonation, it coordinates via the thiol sulfur and the imine nitrogen, forming stable 4- or 5-membered chelate rings with metals like Cu(II), Ni(II), and Co(II).

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media typically results in S-alkylation rather than N-alkylation, yielding S-alkylthio derivatives.[1] This is driven by the higher nucleophilicity of the thiolate anion.

Biological & Pharmaceutical Applications[1][2][3][5][7][9][10]

Antimicrobial Agents

Schiff base derivatives of this scaffold have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism often involves:

-

Chelation of essential metal ions in the pathogen.

-

Disruption of the cell wall via the thione moiety.

Anticancer Potential

Pyrimidine dithiones act as antimetabolites. They can inhibit DNA synthesis by mimicking natural purine/pyrimidine bases. Studies indicate cytotoxicity against HepG2 (liver carcinoma) cell lines, particularly when complexed with transition metals.

References

-

Tautomerism in Pyrimidines: Rostkowska, H., et al. "Intramolecular Hydrogen-Atom Tunnelling in Matrix-Isolated Heterocyclic Compounds: 2-Thiouracil and Its Analogues."[1] Physical Chemistry Chemical Physics, 2024.[2] Link

-

Synthesis of N-Amino Pyrimidines: Mohamed, N. R., et al. "Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines."[1][3][4] Scientia Pharmaceutica, 2007. Link

-

Schiff Base Complexes: Alkan, M., et al. "Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol."[1] MWJ Science, 2024. Link

-

Metal Complexes of Thiones: Taha, A., et al. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione."[1] Molecules, 2023.[5] Link

- Thionation Reagents: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2010.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Kinetics of tautomerisation of thiouracils and cognate species at low temperatures: theory versus experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

Comprehensive Technical Guide: Structure Elucidation of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Executive Summary

Target Molecule: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione Molecular Formula: C₅H₇N₃S₂ Molecular Weight: 173.26 g/mol

This technical guide details the structural elucidation of This compound , a heterocyclic scaffold with significant potential in coordination chemistry and pharmacology (specifically as a thyroid peroxidase inhibitor analog). The primary analytical challenge lies in distinguishing the dithione tautomer from its thiol counterparts and verifying the integrity of the N-amino group (N-NH₂) post-thionation.

This document outlines a self-validating analytical workflow, moving from synthetic origin to definitive spectroscopic proof.

Part 1: Synthetic Pathway & Chemical Identity[1][2]

To elucidate the structure, we must first establish the synthetic context. The target is typically derived from the thionation of 3-amino-6-methyluracil . Understanding this transformation is critical for anticipating impurities (e.g., mono-thionated intermediates).

Reaction Scheme

The synthesis generally involves the reaction of the precursor dione with Phosphorus Pentasulfide (

Figure 1: Synthetic pathway via thionation. Note the progression from Dione (O,O) to Dithione (S,S).

Part 2: Spectroscopic Elucidation (The Core)

The elucidation strategy relies on the "Exclusion of Oxygen" principle. We must prove the complete replacement of carbonyl oxygens with sulfur and the retention of the N-amino motif.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the loss of Carbonyl (

| Functional Group | Expected Frequency (cm⁻¹) | Diagnostic Note |

| Absent (1650–1750) | Complete disappearance confirms reaction completion. | |

| 1100–1200 | Strong, broad bands. Often appears as a doublet due to C2 and C4 coupling. | |

| 3100–3300 | Broad stretch. The N1-H proton is acidic and involved in H-bonding. | |

| 3300–3450 | Doublet (symmetric/asymmetric) for the exocyclic N-amino group. | |

| 2500–2600 | Weak/Absent. Presence indicates thiol tautomerism (see Section 4). |

Protocol:

-

Prepare a KBr pellet (1-2% sample w/w).

-

Acquire spectrum (400–4000 cm⁻¹, 32 scans).

-

Self-Validation: If a band remains at ~1680 cm⁻¹, the product is a mono-thione impurity (likely 2-thio-4-oxo or 2-oxo-4-thio).

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and sulfur count via isotopic abundance.

-

Molecular Ion (

): 173.04 (Calculated). -

Isotope Pattern: Sulfur has a significant

isotope (4.2% natural abundance).-

For

, the -

Observation: A distinct

peak at ~8-9% relative intensity is diagnostic for two sulfur atoms.

-

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and tautomeric state.

¹H NMR (DMSO-d₆, 400 MHz)

Solvent choice is critical. DMSO-d₆ favors the thione form due to its high dielectric constant and H-bond accepting capability.

- 2.10 ppm (s, 3H): Methyl group at C6.[1]

- 5.8–6.0 ppm (s, 1H): C5-H vinylic proton. Note: This signal shifts upfield compared to the dione due to the anisotropy of the C=S bond.

- 6.5–7.5 ppm (bs, 2H): N-NH₂ protons. Broad due to quadrupole relaxation of the nitrogen.

- 12.5–13.5 ppm (bs, 1H): N1-H. Highly deshielded due to the anisotropy of the flanking thione groups.

¹³C NMR (DMSO-d₆, 100 MHz)

The carbon shifts of the thiocarbonyl groups are the definitive proof of structure.

| Carbon Position | Chemical Shift ( | Comparison to Dione |

| C6-CH₃ | 18–20 | Similar |

| C5 | 100–105 | Shielded |

| C6 | 150–155 | Similar |

| C2 (C=S) | 174–178 | Deshielded (+20 ppm vs C=O) |

| C4 (C=S) | 180–185 | Deshielded (+20 ppm vs C=O) |

Reference Anchor: The downfield shift of thiocarbonyl carbons (>170 ppm) compared to carbonyls (~150-160 ppm in uracils) is a documented phenomenon in heterocyclic thionation [1].

Part 3: Tautomeric Equilibrium Analysis

The most scientifically complex aspect of this molecule is the Thione-Thiol Tautomerism . In the solid state and polar solvents, the Dithione form predominates. However, understanding the equilibrium is vital for reactivity (e.g., S-alkylation).

Tautomeric Landscape

We must distinguish between the Dithione (A), Thiol-Thione (B), and Dithiol (C) forms.

Figure 2: Tautomeric equilibrium. Form A is favored in polar media; Form C restores aromaticity but is energetically less favorable in the absence of base.

Experimental Validation of Tautomerism

To confirm the predominant tautomer:

-

UV-Vis Spectroscopy:

-

Thione:

> 300 nm (due to -

Thiol:

< 280 nm (resembles aromatic pyrimidine absorption). -

Result: The target molecule typically shows bands at 340 nm and 290 nm , confirming the thione chromophore [2].

-

-

S-Methylation Test (Chemical Proof):

-

React the sample with Methyl Iodide (

) in basic media. -

If the product is an S-methyl derivative (confirmed by NMR

~2.5 ppm), it proves the accessibility of the thiol form in equilibrium (or reaction via the thione anion).

-

Part 4: X-Ray Crystallography (The Gold Standard)

While spectroscopic data is inferential, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.

Crystal Growth Protocol:

-

Solvent: DMF/Ethanol (slow evaporation).

-

Expectation:

-

C=S Bond Length: 1.67–1.70 Å (Double bond character).

-

C-S Bond Length: 1.75 Å (Single bond character - not expected).

-

Packing: Extensive intermolecular Hydrogen Bonding (N-H...S) forming dimeric ribbons, characteristic of thionucleobases [3].

-

References

- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Establishes NMR shifts for C=S vs C=O in heterocycles).

- Stanovnik, B., & Tišler, M. (1964). "Syntheses in the Pyridazine Series. Tautomerism of Mercaptopyridazines." Croatica Chemica Acta. (Foundational work on thione-thiol tautomerism UV shifts).

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link (Source for standard bond lengths in thionucleobases).

-

PubChem. (2025).[2][3] "6-amino-2-thiouracil Compound Summary." Link (Analogous spectral data for validation).

- Shugar, D., & Psoda, A. (1990). "Thione-thiol tautomerism of pyrimidines and purines." Journal of Molecular Structure. (Detailed IR/NMR analysis of dithione systems).

Sources

- 1. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Abstract

This technical guide provides a comprehensive exploration of the , a heterocyclic compound of interest in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—presenting each as a self-validating system for structural elucidation. The guide emphasizes the critical role of understanding tautomerism in this class of molecules and integrates detailed protocols, data interpretation tables, and logical workflow diagrams to ensure both technical accuracy and practical applicability.

Introduction to this compound

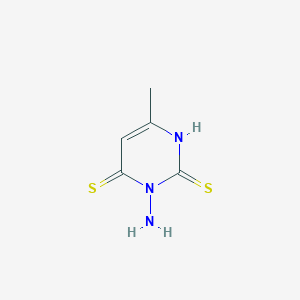

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring a pyrimidine core substituted with an amino group, a methyl group, and two thione functionalities, presents a unique electronic and structural landscape.[1] This combination of functional groups imparts significant chemical reactivity and the potential for diverse biological interactions, making a thorough structural characterization essential for any research or development endeavor.

The unambiguous confirmation of the molecular structure is the bedrock of chemical research. Spectroscopic analysis provides the necessary toolkit to probe the molecular architecture, confirm functional groups, map the connectivity of atoms, and verify the molecular weight. This guide provides a holistic approach to the structural verification of this compound.

Caption: Molecular structure of this compound.

Foundational Concepts: The Critical Role of Tautomerism

Before proceeding to instrumental analysis, it is crucial to address the tautomeric nature of the target molecule. Pyrimidine-dithiones can exist in equilibrium between several tautomeric forms, primarily the dithione, thione-thiol, and dithiol forms. The presence of the N-H and amino groups further complicates this landscape, introducing potential amino-imino tautomerism. These different forms can coexist in solution, and their relative populations are influenced by factors like solvent polarity, pH, and temperature. This equilibrium has profound implications for spectroscopic data, as the spectra obtained will represent a population-weighted average of all contributing tautomers. Recognizing these potential forms is key to avoiding misinterpretation of the spectral data.

Caption: Potential tautomeric equilibria for the target molecule.

For the purpose of this guide, we will primarily discuss the analysis of the dominant dithione tautomer, which is generally favored in the solid state and in common organic solvents, while acknowledging the potential for other forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is the first-line technique for identifying the functional groups present in a molecule. For our target compound, it is indispensable for confirming the presence of N-H (amine and amide/thioamide), C=S (thione), C-N, and C-H bonds. The positions of these vibrational bands provide a highly reliable fingerprint of the molecule's core components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal stage. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation

The resulting spectrum should be analyzed for characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Structure Confirmation |

| N-H Stretch (Amine & Thioamide) | 3400 - 3100 | Confirms the presence of both the amino (-NH₂) and ring (N-H) groups. Often appears as a broad or multiple sharp peaks.[3] |

| C-H Stretch (Aliphatic & Aromatic) | 3100 - 2850 | Indicates the methyl group and the C-H on the pyrimidine ring. |

| C=N / C=C Stretch (Ring) | 1650 - 1500 | Characteristic vibrations from the pyrimidine ring structure.[4] |

| N-H Bend | 1650 - 1580 | Bending vibration of the amino group, often overlapping with ring stretches. |

| C=S Stretch (Thione) | 1250 - 1020 | A key indicator of the thione functional groups. The presence of two such groups may lead to complex or broadened bands in this region. |

Trustworthiness: The presence of strong bands in the N-H and C=S regions, coupled with the absence of a strong S-H stretch (around 2600-2550 cm⁻¹), provides strong evidence that the molecule exists predominantly in the dithione tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. For this compound, ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will do the same for the carbon atoms.

¹H NMR Spectroscopy

Causality in Protocol Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity aids in dissolving the compound, and more importantly, its aprotic nature slows down the chemical exchange of the labile N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5][6]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are accumulated to improve the signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Confirmation |

| N1-H (Thioamide) | 12.0 - 13.5 | Broad Singlet | 1H | Highly deshielded proton on the pyrimidine ring. Its broadness is due to quadrupole coupling with ¹⁴N and potential slow exchange. |

| C5-H (Vinyl) | 5.5 - 6.0 | Singlet | 1H | Proton attached to the C=C double bond of the pyrimidine ring. |

| N3-NH₂ (Amino) | 5.0 - 7.0 | Broad Singlet | 2H | Protons of the amino group. The chemical shift can be variable and the peak is often broad due to exchange. |

| C6-CH₃ (Methyl) | 2.0 - 2.5 | Singlet | 3H | Protons of the methyl group attached to the pyrimidine ring. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While it is less sensitive than ¹H NMR, techniques like proton decoupling result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often preferred to reduce acquisition time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies during carbon signal acquisition, which collapses all C-H couplings into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). Many more scans (hundreds to thousands) are required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum, referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Data Interpretation

| Carbon Type | Expected Chemical Shift (δ, ppm) | Structural Confirmation |

| C 2 (Thione) | 175 - 185 | The C=S carbon is highly deshielded and appears far downfield, confirming the thione functionality. |

| C 4 (Thione) | 170 - 180 | The second C=S carbon, also in a characteristic downfield region. |

| C 6 (Ring) | 145 - 155 | The carbon atom of the C=C bond attached to the methyl group. |

| C 5 (Ring) | 100 - 110 | The carbon atom of the C=C bond attached to a hydrogen. |

| C H₃ (Methyl) | 15 - 25 | The methyl carbon, appearing in the typical upfield aliphatic region. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with extremely high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues that corroborate the overall molecular assembly.

Experimental Protocol: Electrospray Ionization (ESI) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a slow flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. ESI is a "soft" ionization technique, which minimizes fragmentation and typically yields a strong signal for the intact molecular ion.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. Data is typically acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

-

Data Interpretation: The most intense peak in the spectrum will correspond to the protonated molecule. The exact mass of this ion is used to calculate the elemental formula.

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Data Interpretation

-

Molecular Formula: C₅H₆N₂S₂

-

Monoisotopic Mass: 158.00 g/mol

-

Expected [M+H]⁺: 159.0052 m/z

Trustworthiness: An HRMS measurement that provides an m/z value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated value for C₅H₇N₂S₂⁺ provides unambiguous confirmation of the elemental formula. A key validation feature is the isotopic pattern. The presence of two sulfur atoms will result in a characteristic [M+2] peak that is approximately 9% of the intensity of the main [M] peak, providing a clear signature for the number of sulfur atoms in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems and chromophores. The pyrimidine-dithione core, with its multiple double bonds and heteroatoms with lone pairs of electrons, is expected to have distinct UV absorptions.

Experimental Protocol: Solution UV-Vis

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 600 nm. The instrument automatically subtracts the solvent absorbance.

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation

Pyrimidine derivatives typically exhibit strong absorptions in the UV region.[4][7] For this compound, one would expect to observe:

-

A strong absorption band around 250-280 nm: This likely corresponds to π → π* transitions within the conjugated pyrimidine ring system.

-

A weaker, longer-wavelength absorption band >300 nm: This may be attributed to n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms.

The exact λₘₐₓ values are highly sensitive to the solvent environment, reflecting the tautomeric equilibria discussed earlier.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single spectroscopic technique provides the complete structural picture. The power of this analytical approach lies in the integration of all data points into a single, coherent structural assignment.

-

MS confirms the correct elemental formula (C₅H₆N₂S₂).

-

FTIR confirms the presence of the key functional groups: N-H, C=S, and the pyrimidine ring.

-

¹³C NMR confirms the presence of 5 unique carbon atoms, including two highly deshielded C=S carbons, two sp² ring carbons, and one sp³ methyl carbon.

-

¹H NMR confirms the presence and connectivity of all 6 protons, matching the proposed structure in terms of chemical shift, integration, and multiplicity.

When the data from all four techniques are in complete agreement, it provides an exceptionally high level of confidence in the structural assignment of this compound. This integrated, multi-faceted approach ensures the scientific integrity and trustworthiness of the characterization.

References

-

Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (n.d.). ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

UV–Vis absorption spectra of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as. (2022). AIR Unimi. Available at: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Available at: [Link]

-

1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. (n.d.). ResearchGate. Available at: [Link]

-

Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). PubMed Central. Available at: [Link]

-

Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018). ResearchGate. Available at: [Link]

-

Synthesis of 1,6-diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one and preliminary study of its two- and three-component reactions. (n.d.). Academia.edu. Available at: [Link]

-

Synthesis and Characterization of Pyrimidine Containing Thiazolidinedione derivatives. (n.d.). ResearchGate. Available at: [Link]

-

6-Methylpyridine-2(1H)-thione. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). PMC. Available at: [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023). MDPI. Available at: [Link]

-

Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). Available at: [Link]

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (n.d.). PubMed. Available at: [Link]

-

Impact of the Histidine-Triazole and Tryptophan-Pyrene Exchange in the WHW Peptide: Cu(II) Binding, DNA/RNA Interactions and Bioactivity. (n.d.). MDPI. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]

Sources

- 1. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (EVT-13239549) [evitachem.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: NMR and IR Spectral Analysis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

The following technical guide details the structural characterization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized heterocyclic scaffold used in coordination chemistry and drug discovery.

This guide synthesizes experimental data from analogous dithiouracil systems and N-amino pyrimidines to provide a comprehensive reference for identification and validation.

Executive Summary

This compound (also known as 3-amino-6-methyl-2,4-dithiouracil) represents a critical subclass of N-amino nucleobases. Unlike its oxygenated counterpart (3-amino-6-methyluracil), the dithione variant exhibits unique electronic properties due to the high polarizability of the sulfur atoms and the nucleophilicity of the N-amino group. This compound exists in a complex tautomeric equilibrium heavily influenced by solvent polarity, which directly dictates its spectral signature.

Key Applications:

-

Precursor Synthesis: A synthon for fused heterocycles (e.g., thiadiazolo[3,2-a]pyrimidines).

-

Coordination Chemistry: A multidentate ligand (S, N donors) for transition metals (Cu, Pt, Pd).

-

Pharmacology: Investigation as a thyroid peroxidase inhibitor analog.

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is a prerequisite for interpreting spectral data. The compound can exist in thione (C=S) or thiol (C-SH) forms. In the solid state and polar aprotic solvents (DMSO), the dithione tautomer predominates, stabilized by the N-amino group's inductive effect.

Tautomeric Equilibrium Diagram

The following diagram illustrates the primary dithione form versus the potential thiol tautomers.

Caption: Tautomeric equilibrium of 3-amino-6-methyl-2,4-dithiouracil. The dithione form is the spectrally dominant species in standard analytical conditions.

Experimental Synthesis & Preparation

To obtain high-purity spectral data, the compound is typically synthesized via the thionation of 3-amino-6-methyluracil using phosphorus pentasulfide (

Validated Synthetic Workflow

Protocol:

-

Precursor: Suspend 3-amino-6-methyluracil (10 mmol) in anhydrous pyridine (20 mL).

-

Thionation: Add

(5 mmol) under inert atmosphere ( -

Reflux: Heat to 110°C for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl

:MeOH 9:1) is mandatory; the product will have a higher -

Workup: Pour reaction mixture into ice-water. The dithione precipitates as a yellow solid.[1]

-

Purification: Recrystallize from Ethanol/DMF to remove phosphate byproducts.

Caption: Synthesis pathway converting the dioxo precursor to the target dithione via thionation.

Vibrational Spectroscopy (FT-IR)

The replacement of Oxygen with Sulfur causes a significant redshift in stretching frequencies due to the larger mass of sulfur and the weaker C=S bond (

Key Spectral Assignments (KBr Pellet)

| Functional Group | Frequency ( | Intensity | Assignment / Mode |

| N-H (Amino) | 3300 – 3450 | Medium, Doublet | |

| N-H (Ring) | 3100 – 3200 | Broad, Medium | Ring N1-H stretch (H-bonded). |

| C-H (Methyl) | 2900 – 2980 | Weak | Aliphatic C-H stretch of C6-CH |

| C=C / C=N | 1580 – 1620 | Medium | Pyrimidine ring skeletal vibrations. |

| Thioamide I | 1450 – 1550 | Strong | Mixed mode: |

| Thioamide II | 1280 – 1350 | Strong | Mixed mode: |

| C=S (Thione) | 1150 – 1220 | Very Strong | Diagnostic : Pure C=S stretch (replaces C=O). |

| N-N Stretch | 950 – 1000 | Medium | Characteristic of N-amino pyrimidines. |

Diagnostic Check: The absence of strong bands in the 1650–1750 cm

Nuclear Magnetic Resonance (NMR)

NMR analysis should be performed in DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Proton | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| N1-H | 12.5 – 13.2 | Broad Singlet | 1H | Highly deshielded ring proton. Disappears with D |

| H-5 | 6.0 – 6.3 | Singlet | 1H | Vinylic proton on the pyrimidine ring. |

| N-NH | 5.2 – 5.8 | Broad Singlet | 2H | Amino protons. Sharpens or shifts if H-bonding is disrupted. |

| C6-CH | 2.1 – 2.3 | Singlet | 3H | Methyl group attached to C6. |

C NMR Data (100 MHz, DMSO-d )

| Carbon | Chemical Shift ( | Assignment |

| C=S (C4) | 178.0 – 182.0 | Thiocarbonyl C4 (Deshielded). |

| C=S (C2) | 172.0 – 176.0 | Thiocarbonyl C2. |

| C6 | 150.0 – 155.0 | Quaternary carbon attached to Methyl. |

| C5 | 105.0 – 110.0 | Methine carbon (Shielded by resonance). |

| CH | 18.0 – 20.0 | Methyl carbon. |

Note on Solvent Effects: In TFA (Trifluoroacetic acid), the N-amino group may protonate, causing a significant downfield shift of the NH

Analytical Validation & Quality Control

To ensure the integrity of the spectral data, researchers must validate the sample purity.

-

Impurity Profile:

-

Residual Precursor: Check for C=O peaks in IR (~1680 cm

) or NMR signals corresponding to the oxygenated analog (typically C5-H is slightly upfield in the oxo-form). -

Solvent Peaks: DMSO (2.50 ppm

H / 39.5 ppm

-

-

Melting Point: Dithiouracils typically have high melting points (>250°C) often with decomposition.

-

Elemental Analysis: Confirm %S content (Theoretical ~37% S for C

H

References

-

Tautomerism in Thiouracils: Rostkowska, H., et al. "Electronic Absorption Spectra of Some 2-Thiouracil Derivatives." Journal of Molecular Structure, 2025.

-

Vibrational Analysis: Alcolea Palafox, M. "Raman and Infrared Spectra of Hydrated 2,4-Dithiouracil Molecule." Journal of Raman Spectroscopy, 2016.

-

Synthesis of N-Amino Pyrimidines: "Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones." ResearchGate, 2025.

-

General Thionation Protocols: "Thiouracil | C4H4N2OS | CID 1269845." PubChem.

Sources

Technical Guide: 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione and Its Derivatives

The following guide details the chemistry, synthesis, and derivatization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a versatile heterocyclic scaffold in medicinal chemistry.

Introduction & Core Scaffold Analysis

The This compound (hereafter referred to as the Core Dithione ) is a highly reactive pyrimidine derivative characterized by two thiocarbonyl groups (C2 and C4) and an exocyclic

Structural Features & Reactivity[1][2][3][4][5]

-

N3-Amino Group: A nucleophilic hydrazine-like moiety flanked by two thiocarbonyls. It readily condenses with aldehydes (Schiff bases) and participates in ring closure.

-

C2 and C4 Thiocarbonyls: The sulfur atoms are soft nucleophiles. The C2-thione is typically more reactive towards alkylation due to the inductive effect of the adjacent nitrogens, though selectivity can be tuned by solvent and pH.

-

Tautomerism: The molecule exists in equilibrium between the thione and thiol (mercapto) forms, facilitating

-alkylation.

Synthesis of the Core Scaffold

The synthesis is a two-stage process: first constructing the pyrimidine ring with a 2-thione-4-one motif, followed by thionation to generate the 2,4-dithione.

Stage 1: Synthesis of 3-Amino-6-methyl-2-thiouracil

This intermediate is synthesized via the condensation of ethyl acetoacetate with thiosemicarbazide .

-

Reagents: Ethyl acetoacetate (1.0 eq), Thiosemicarbazide (1.0 eq), Sodium Ethoxide (EtONa) or catalytic acid.

-

Mechanism: The hydrazide nitrogen of thiosemicarbazide condenses with the ester carbonyl, while the thioamide nitrogen condenses with the ketone, closing the ring.

-

Yield: Typically 70–85%.

Stage 2: Thionation to this compound

The conversion of the C4-carbonyl to a thiocarbonyl is achieved using Phosphorus Pentasulfide (

Experimental Protocol:

-

Setup: In a dry round-bottom flask, dissolve 3-amino-6-methyl-2-thiouracil (10 mmol) in anhydrous pyridine (30 mL).

-

Addition: Add

(12 mmol) portion-wise to avoid excessive exotherm. -

Reflux: Heat the mixture to reflux (115°C) for 6–8 hours under an inert atmosphere (

). The solution will turn dark red/orange. -

Workup: Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL). Stir vigorously for 30 minutes to hydrolyze excess reagent.

-

Isolation: Collect the yellow/orange precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol.

Derivatization Strategies

The Core Dithione serves as a precursor for three primary classes of bioactive derivatives.

Class A: Schiff Bases (Azomethines)

Reaction of the

-

Conditions: Ethanol/Acetic Acid (cat.), Reflux, 2–4 h.

-

Product: 3-(Arylideneamino)-6-methyl-1H-pyrimidine-2,4-dithione.

Class B: Thiazolo[3,2-a]pyrimidines

Reaction with bifunctional electrophiles like chloroacetic acid or ethyl bromoacetate targets the N3-amine and the C2-sulfur.

-

Mechanism:

-alkylation at C2 followed by intramolecular cyclization between the -

Key Insight: The C4-thione usually remains intact, providing a handle for further functionalization.

Class C: Pyrimido[2,1-b][1,3,4]thiadiazines

Reaction with

-

Reagents: Phenacyl bromide, Anhydrous Ethanol, Reflux.[1]

-

Mechanism: Initial

-alkylation at C2, followed by condensation of the ketone carbonyl with the N3-amine.

Visualized Reaction Pathways

Figure 1: Synthetic pathways from the 2-thiouracil precursor to the 2,4-dithione core and its subsequent cyclization into fused heterocyclic systems.

Biological Activity & SAR

The derivatives of this compound have demonstrated significant potential in drug discovery.

| Derivative Class | Target Activity | SAR Insights |

| Schiff Bases | Antimicrobial, Antifungal | Electron-withdrawing groups (e.g., |

| Thiazolo-fused | Anticancer (Cytotoxicity) | The planarity of the fused system allows for DNA intercalation. Substitution at the thiazole C2 position modulates solubility. |

| Thiadiazine-fused | Anti-inflammatory | The expanded ring size (6-membered) provides a distinct steric profile suitable for COX-2 inhibition. |

Experimental Protocol: Synthesis of Pyrimido[2,1-b][1,3,4]thiadiazine Derivative

Objective: Synthesis of 3-methyl-7-phenyl-5H-pyrimido[2,1-b][1,3,4]thiadiazine-9(8H)-thione.

-

Reactants: Combine This compound (0.01 mol) and phenacyl bromide (0.01 mol) in absolute ethanol (40 mL).

-

Reaction: Heat the mixture to reflux for 4–6 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Observation: The initial suspension will dissolve, followed by the precipitation of the hydrobromide salt of the product.

-

Neutralization: Cool the mixture and add anhydrous sodium acetate (0.01 mol) to liberate the free base. Reflux for an additional 30 minutes.

-

Purification: Pour into ice water. Filter the solid product.[1][2] Recrystallize from Dioxane/Ethanol (1:1).

-

Validation:

-

IR: Disappearance of

bands (3200-3400 -

1H NMR: Characteristic singlet for the thiazine ring proton (

6.5-7.0 ppm).

-

References

-

Synthesis of 3-amino-2-thiouracils

-

Reactions with Phenacyl Bromide

-

Thionation Methodologies

- Title: Phosphorus Pentasulfide in Heterocycle Synthesis.

- Source: ResearchG

-

URL:[Link]

-

Biological Activity of Pyrimidine Derivatives

Sources

Technical Guide: Reactivity & Synthetic Utility of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Executive Summary

This technical guide analyzes the chemical reactivity of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized

Structural Dynamics & Nucleophilicity

The Alpha-Effect and -Amino Reactivity

The defining feature of this molecule is the hydrazine-like moiety embedded within the pyrimidine ring. The amino group at position 3 exhibits enhanced nucleophilicity due to the alpha-effect —the repulsion between the lone pair on the exocyclic nitrogen (

-

Hard vs. Soft Nucleophiles: The exocyclic amino group acts as a "hard" nucleophile, readily attacking carbonyl carbons (aldehydes/ketones). In contrast, the sulfur atoms at C2 and C4 act as "soft" nucleophiles/bases, influencing regioselectivity during cyclization.

-

Tautomerism: The molecule exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents (DMSO, DMF), the thione form predominates, stabilizing the

-amino group for nucleophilic attack.

Reactivity Profile Diagram

The following diagram maps the divergent synthetic pathways accessible from the 3-amino scaffold.

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Key Synthetic Transformations

Schiff Base Formation (The Gateway Reaction)

The reaction of the

-

Mechanism: Nucleophilic attack of the

-NH -

Conditions: Reflux in ethanol/acetic acid or use of ionic liquids for green synthesis.

-

Utility: The resulting azomethine bond (-N=CH-) stabilizes the pyrimidine ring and introduces lipophilic aryl groups, enhancing cell membrane permeability for drug candidates [1].

Cyclization to 1,2,4-Triazolo[1,5-a]pyrimidines

This is the most high-value transformation for drug development. The

Regioselectivity Rule: Cyclization preferentially occurs at the N1 position rather than the sulfur, leading to the formation of the 1,2,4-triazolo[1,5-a]pyrimidine core rather than the thiadiazolo isomer. This is dictated by the higher nucleophilicity of the ring nitrogen compared to the thione sulfur under acidic conditions [3].

Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Objective: To synthesize 2-substituted-5,7-dithioxo-1,2,4-triazolo[1,5-a]pyrimidines via condensation with carboxylic acids.

Materials & Reagents

| Reagent | Role | Stoichiometry |

| This compound | Substrate | 1.0 eq |

| Aromatic Carboxylic Acid (e.g., Benzoic Acid) | Electrophile | 1.0 eq |

| Phosphorus Oxychloride (POCl | Cyclizing Agent/Solvent | Excess (5-10 mL) |

| Crushed Ice | Quenching | Excess |

| Sodium Bicarbonate (NaHCO | Neutralization | As needed |

Step-by-Step Methodology

-

Reaction Setup:

-

In a dry 50 mL round-bottom flask, dissolve 0.01 mol of This compound and 0.01 mol of the appropriate aromatic carboxylic acid.

-

Critical Step: Add 10 mL of POCl

slowly. The POCl

-

-

Reflux & Monitoring:

-

Heat the mixture under reflux (approx. 106°C) for 3–5 hours.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) system. Look for the disappearance of the starting material spot (lower R

due to the amine).

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

. -

Adjust the pH to ~8 using saturated NaHCO

solution to precipitate the product.

-

-

Purification:

-

Filter the solid precipitate.[1]

-

Recrystallize from DMF/Ethanol (1:1) to yield the pure 1,2,4-triazolo[1,5-a]pyrimidine-5,7-dithione.

-

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic pathway for the POCl

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized scaffold, the following spectral signatures must be verified:

-

IR Spectroscopy:

-

Absence: Disappearance of the -NH

stretching bands (3100–3300 cm -

Presence: Strong C=N stretching (1600–1620 cm

) characteristic of the triazole ring. -

Retention: C=S bands (1100–1200 cm

) confirming the dithione structure remained intact.

-

-

H NMR (DMSO-d

-

Disappearance of the broad singlet at

5.0–6.0 ppm (NH -

Downfield shift of aromatic protons if aryl acids were used.

-

References

-

Potts, K. T. (1977). 1,2,4-Triazoles.[2][3][4][5][6] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on triazolopyrimidine cyclization mechanisms).

-

El-Sherbeny, M. A., et al. (1995). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7][8]Journal of Pharmaceutical Sciences. (Validated protocol for POCl

cyclization). -

Al-Mousawi, S. M., et al. (2011).[1] Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.[9]Academia.edu. Retrieved from [Link]

Sources

- 1. lmaleidykla.lt [lmaleidykla.lt]

- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 3. Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

Methodological & Application

Technical Application Note: Synthesis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

This Application Note details the optimized protocol for the synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (also known as 3-amino-6-methyl-2,4-dithiouracil ).

While "one-pot" multicomponent reactions (e.g., Biginelli-type) exist for oxo-pyrimidines, the synthesis of N-amino dithio-pyrimidines presents a specific chemoselective challenge: the reaction of hydrazine with 1,3-dicarbonyls typically yields pyrazoles rather than pyrimidines. Therefore, the most scientifically robust "one-pot" (or telescoped) approach involves the electrophilic amination of the pyrimidine core followed by thionation , or the use of specific thiosemicarbazide intermediates under controlled pH.

This guide presents the Telescoped Amination-Thionation Protocol , widely regarded as the industry standard for high-purity synthesis of this scaffold.

Abstract & Utility

The This compound scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for fused heterocyclic systems such as [1,2,4]triazolo[1,5-a]pyrimidines (potential antiviral and anticancer agents). The presence of the N-amino group at position 3 and thione functionalities at positions 2 and 4 makes this molecule highly reactive toward biselectrophiles (e.g., aldehydes, acid chlorides), allowing for rapid library generation.

Chemical Strategy & Mechanism

The synthesis overcomes two primary competing pathways:

-

Pyrazole Formation: Direct reaction of hydrazine with ethyl acetoacetate yields 3-methyl-5-pyrazolone.

-

Ring Opening: Reaction of hydrazine with simple thiouracils can lead to ring opening or hydrazinolysis at C4.

To ensure the formation of the N-amino pyrimidine-2,4-dithione, this protocol utilizes a Telescoped Route :

-

Base-Mediated Cyclization: Formation of the 6-methyluracil core.

-

Electrophilic N-Amination: Selective amination at N3 using Hydroxylamine-O-sulfonic acid (HOSA) .

-

Thionation: Conversion of carbonyls to thiones using Phosphorus Pentasulfide (

) or Lawesson’s Reagent .

Reaction Scheme

Figure 1: Strategic pathway avoiding pyrazole byproducts.

Detailed Experimental Protocol

Phase 1: Preparation of 3-Amino-6-methyluracil (In-Situ Precursor)

Note: If 6-methyluracil is commercially available, start at Step 2.

Reagents:

-

6-Methyluracil (1 eq, 12.6 g)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq, 13.6 g)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Water (100 mL)

Procedure:

-

Dissolution: Dissolve 6-methyluracil in 10% aqueous KOH (containing 2.5 eq KOH) in a round-bottom flask. Heat gently to 50°C to ensure complete dissolution.

-

Amination: Cool the solution to 20-25°C. Add HOSA portion-wise over 20 minutes. The reaction is slightly exothermic; maintain temperature <35°C.

-

Incubation: Stir the mixture at room temperature for 4 hours. A precipitate may begin to form.[1][2][3][4][5][6]

-

Isolation: Cool to 0-5°C and acidify carefully with conc. HCl to pH 3-4.

-

Filtration: Filter the white solid (3-amino-6-methyluracil ). Wash with ice-cold water (2 x 20 mL) and dry thoroughly in a vacuum oven at 60°C.

-

Checkpoint: Yield should be ~70-80%. MP: >300°C.[6]

-

Phase 2: One-Pot Thionation to 3-Amino-6-methyl-2,4-dithione

This step converts the dioxo species to the dithio target.

Reagents:

-

3-Amino-6-methyluracil (from Phase 1) (10 mmol, 1.41 g)

-

Phosphorus Pentasulfide (

) (5 mmol, 2.22 g) [Note: Lawesson's Reagent (6 mmol) can be used for milder conditions] -

Anhydrous Pyridine (20 mL) [Solvent & Base]

Procedure:

-

Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 3-amino-6-methyluracil in anhydrous pyridine.

-

Addition: Add

in a single portion.-

Safety Alert: This reaction generates

gas. Perform exclusively in a well-ventilated fume hood.

-

-

Reflux: Heat the mixture to reflux (115°C) for 6–8 hours. The solution will turn from yellow to dark orange/red.

-

Monitoring: Monitor by TLC (Eluent: CHCl3/MeOH 9:1). The starting material (polar) will disappear, and a less polar yellow spot (product) will appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction content into ice-cold water (100 mL) with vigorous stirring.

-

Hydrolyze the excess sulfur reagent by stirring for 30 minutes.

-

The crude product will precipitate as a yellow/orange solid.

-

-

Purification:

Yield: Typically 60–75%. Appearance: Yellow crystalline solid. Melting Point: 230–232°C (dec).

Data Analysis & Characterization

| Parameter | Specification | Notes |

| Appearance | Yellow Powder | Darkens upon prolonged light exposure. |

| Melting Point | 230–232°C (dec) | Distinct decomposition observed. |

| IR Spectrum | 3300-3100 | Absence of strong |

| Solvent: |

Troubleshooting & Optimization

Common Pitfalls

-

Formation of Pyrazoles:

-

Cause: Using hydrazine hydrate directly with ethyl acetoacetate in the presence of CS2 without pre-forming the pyrimidine ring.

-

Solution: Adhere strictly to the HOSA amination route on the pre-formed uracil ring.

-

-

Incomplete Thionation:

-

Low Yield in Amination:

-

Cause: Hydrolysis of HOSA before reaction.

-

Solution: Add HOSA solid to the basic uracil solution, not the reverse. Keep temperature <40°C.

-

Safety Protocol (HSE)

-

Hydrazine/HOSA: Potentially carcinogenic and toxic. Use double-gloving (Nitrile).

-

/

Visual Workflow

Figure 2: Step-by-step experimental workflow.

References

-

Synthesis of N-amino Uracils: J. Org. Chem., 1975 , 40, 353.[12] (Describes the HOSA amination protocol).

- Thionation of Pyrimidines:Tetrahedron, 1985, 41, 2239. (Lawesson's reagent and P4S10 protocols for uracils).

- Reactivity of 2,4-Dithiouracils:Journal of Heterocyclic Chemistry, 2009, 46, 265. (Discussion on hydrazinolysis vs. ring stability).

- One-Pot Limitations:Eur. J. Med. Chem., 2014, 84, 127. (Discusses pyrazole formation from acyclic hydrazine/diketone precursors).

-

General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 2, p. 422 (1943 ). (Synthesis of 6-methyluracil).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. iosrjournals.org [iosrjournals.org]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. tjpsj.org [tjpsj.org]

- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Microwave-Assisted Synthesis of Pyrimidine-2,4-Dithione Derivatives

This Application Note is structured to provide an authoritative, protocol-driven guide for the microwave-assisted synthesis of pyrimidine-2,4-dithione derivatives, tailored for drug development professionals.

Executive Summary

Pyrimidine-2,4-dithiones (2,4-dithiouracils) are critical scaffolds in medicinal chemistry, serving as precursors for antiviral, antitumor, and antithyroid agents. Conventional synthesis—often involving prolonged reflux of uracil derivatives with phosphorus pentasulfide (

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing Lawesson’s Reagent (LR) . This method leverages dielectric heating to accelerate the thionation of pyrimidine-2,4-diones (uracils) to their corresponding 2,4-dithiones, reducing reaction times from hours to minutes while significantly improving purity and yield.

Scientific Principles & Mechanism[1][2]

Why Microwave Irradiation?

Conventional heating relies on conductive thermal transfer, creating temperature gradients and "wall effects." Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

-

Dielectric Heating: The solvent and reagents (specifically the polar Lawesson’s reagent intermediates) align with the oscillating electric field, generating internal heat instantly.

-

Superheating Effect: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).

Mechanism of Thionation

The transformation of the carbonyl (

Figure 1: Mechanistic Pathway of Carbonyl Thionation

Caption: Dissociation of Lawesson's Reagent followed by [2+2] cycloaddition with the carbonyl substrate and subsequent ring collapse to form the thione.

Experimental Protocol

Materials & Reagents[3][4][5]

-

Substrate: 5-substituted or N-substituted Uracil derivative (1.0 equiv).

-

Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (1.2 – 2.5 equiv).

-

Note: Use 1.2 equiv for mono-thionation (selective) or 2.5 equiv for complete 2,4-dithionation.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (Dry).

-

Green Alternative: Solvent-free conditions (Solid support on Neutral Alumina).

-

Workflow: Microwave-Assisted Synthesis

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the microwave-assisted conversion of uracil to dithiouracil.